![molecular formula C20H11N7OS B255887 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Wirkmechanismus
The mechanism of action of 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves the inhibition of certain enzymes and pathways that are essential for the growth and survival of cancer cells. This compound targets specific proteins and enzymes that are involved in cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes and proteins that are essential for cancer cell growth and division. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile in lab experiments include its potent anticancer properties and its ability to selectively target cancer cells. However, limitations include its low solubility in water and its potential toxicity to non-cancerous cells.
Zukünftige Richtungen
There are several future directions for research on 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile. These include further studies on its mechanism of action and its potential use in combination with other drugs for cancer treatment. Additionally, research can focus on improving the solubility and reducing the toxicity of this compound for better clinical applications.
In conclusion, 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has shown potential in scientific research for its anticancer properties and selective targeting of cancer cells. Further research is needed to fully understand its mechanism of action and improve its solubility and toxicity for better clinical applications.
Synthesemethoden
The synthesis of 6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves the reaction of benzo[d]thiazole-2-carboxylic acid, furan-2-carbaldehyde, and ethyl cyanoacetate in the presence of a catalyst. The resulting compound is then treated with ammonia to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has shown potential in various scientific research applications, particularly in drug development for cancer and other diseases. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
---|---|
Molekularformel |
C20H11N7OS |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
6-amino-7-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N7OS/c21-8-13-14(9-22)25-19-17(24-13)16(18(23)27(19)10-11-4-3-7-28-11)20-26-12-5-1-2-6-15(12)29-20/h1-7H,10,23H2 |
InChI-Schlüssel |
YWDFXOJQSUOAQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.